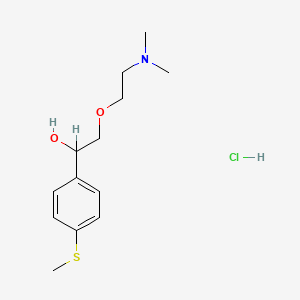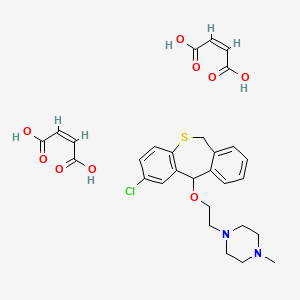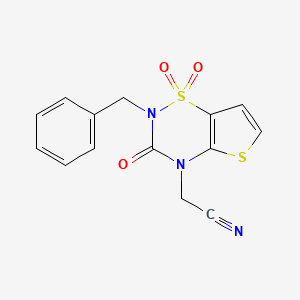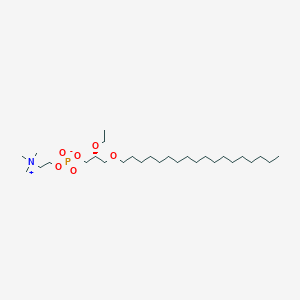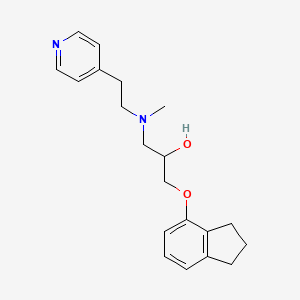
1-(4-Indanyloxy)-3-(N-methyl-N-(4-pyridylethyl)amino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 0430819 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRN 0430819 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes:
Initial Reactant Preparation: The starting materials are carefully selected and purified to remove any impurities that could affect the reaction.
Reaction Setup: The reactants are combined in a reaction vessel, typically under an inert atmosphere to prevent unwanted side reactions.
Reaction Conditions: The reaction is carried out at a controlled temperature and pressure, often with the addition of a catalyst to increase the reaction rate.
Product Isolation: The product is isolated from the reaction mixture using techniques such as filtration, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of BRN 0430819 is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large reactors designed to handle significant volumes of reactants and products.
Continuous Processing: To increase efficiency, continuous processing methods are used, where reactants are continuously fed into the reactor, and products are continuously removed.
Quality Control: Throughout the production process, quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
BRN 0430819 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
BRN 0430819 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which BRN 0430819 exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes or receptors, altering their activity and leading to the desired biological or chemical outcome. For example, in medicinal applications, it may inhibit a particular enzyme involved in disease progression, thereby providing therapeutic benefits.
Propriétés
Numéro CAS |
95555-43-4 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-4-yloxy)-3-[methyl(2-pyridin-4-ylethyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-22(13-10-16-8-11-21-12-9-16)14-18(23)15-24-20-7-3-5-17-4-2-6-19(17)20/h3,5,7-9,11-12,18,23H,2,4,6,10,13-15H2,1H3 |
Clé InChI |
QOODKUCVWUXJAT-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=NC=C1)CC(COC2=CC=CC3=C2CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


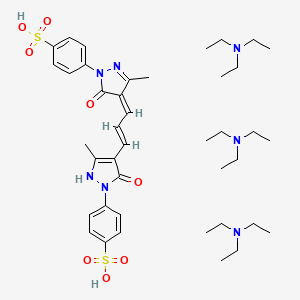

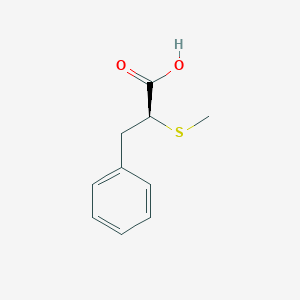
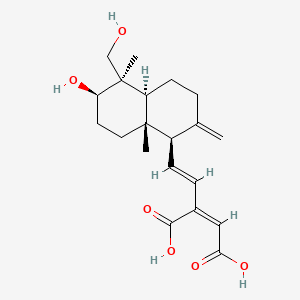
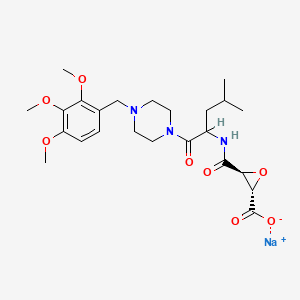
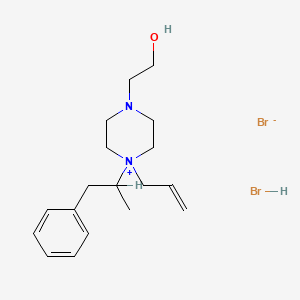
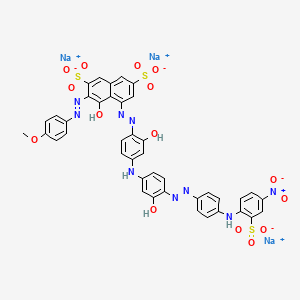
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
